

Mechanistic Insights into Reactions of 5,5-Dimethyltetrahydrofuran-3-ol: A Comparative Guide

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Compound of Interest

Compound Name: 5,5-dimethyltetrahydrofuran-3-ol

Cat. No.: B1294789

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For researchers and professionals in drug development and organic synthesis, **5,5-dimethyltetrahydrofuran-3-ol** serves as a valuable chiral building block. Its secondary alcohol functionality on a sterically defined tetrahydrofuran ring allows for a variety of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including kinase inhibitors. This guide provides a comparative overview of the mechanistic studies of key reactions involving **5,5-dimethyltetrahydrofuran-3-ol**, presenting experimental data and detailed protocols to inform synthetic strategy and optimization.

Oxidation to 5,5-Dimethyltetrahydrofuran-3-one

The oxidation of the secondary alcohol in **5,5-dimethyltetrahydrofuran-3-ol** to the corresponding ketone, **5,5-dimethyltetrahydrofuran-3-one**, is a fundamental transformation. Two common and mild methods for this conversion are the Dess-Martin oxidation and the Swern oxidation.

Comparison of Oxidation Methods



Reactio n	Reagent s	Solvent	Temper ature	Reactio n Time	Yield	Advanta ges	Disadva ntages
Dess- Martin Oxidation	Dess- Martin Periodina ne (DMP)	Dichloro methane (DCM)	Room Temperat ure	1-2 hours	High	Mild condition s, high selectivit y, no toxic chromiu m reagents.	Cost of reagent, potentiall y explosive nature of DMP precursor (IBX).[1]
Swern Oxidation	Oxalyl chloride, DMSO, Triethyla mine	Dichloro methane (DCM)	-78 °C to Room Temp.	~30 minutes	High	Mild condition s, wide functional group tolerance	Formatio n of foul- smelling dimethyl sulfide, requires low temperat ures.

Mechanistic Overview of Oxidation Reactions

The Dess-Martin oxidation proceeds through a ligand exchange between the alcohol and the hypervalent iodine reagent (DMP), forming a diacetoxyalkoxyperiodinane intermediate. A subsequent E2-type elimination, where an acetate ion acts as a base to remove the α -proton, leads to the formation of the ketone.[4][5]

The Swern oxidation involves the initial activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species. The alcohol then adds to this species, forming an alkoxysulfonium salt. A base, typically triethylamine, deprotonates the intermediate to form a sulfur ylide, which then undergoes an intramolecular elimination via a five-membered ring transition state to yield the ketone and dimethyl sulfide.



Experimental Protocol: Dess-Martin Oxidation of 5,5-Dimethyltetrahydrofuran-3-ol

To a solution of **5,5-dimethyltetrahydrofuran-3-ol** (1.0 eq) in dry dichloromethane (DCM, 0.1 M) under an inert atmosphere is added Dess-Martin periodinane (1.1 eq). The reaction mixture is stirred at room temperature for 1-2 hours, monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 5,5-dimethyltetrahydrofuran-3-one.

Dehydration to Dihydrofuran Derivatives

Acid-catalyzed dehydration of **5,5-dimethyltetrahydrofuran-3-ol** is expected to yield a mixture of isomeric dihydrofuran products, primarily 5,5-dimethyl-2,3-dihydrofuran and 2,2-dimethyl-2,5-dihydrofuran, through an E1 elimination mechanism. The regioselectivity of the elimination will be influenced by the stability of the resulting alkene, with the more substituted alkene generally being the major product (Zaitsev's rule). However, steric hindrance around the gem-dimethyl group might influence the product distribution.

Factors Influencing Dehydration

Factor	Effect on Reaction
Acid Catalyst	Strong acids like sulfuric acid or phosphoric acid are typically used to protonate the hydroxyl group, making it a good leaving group (water).
Temperature	Higher temperatures favor the elimination reaction over potential substitution side reactions.
Carbocation Stability	The reaction proceeds through a secondary carbocation intermediate. Rearrangements are possible if a more stable carbocation can be formed, though unlikely in this specific substrate.

Experimental Protocol: Acid-Catalyzed Dehydration of 5,5-Dimethyltetrahydrofuran-3-ol



5,5-Dimethyltetrahydrofuran-3-ol is added to a flask containing a catalytic amount of concentrated sulfuric acid (or phosphoric acid). The mixture is heated to a temperature sufficient to induce dehydration (typically >100 °C) while distilling the product as it forms. The distillate is collected, washed with a dilute base to neutralize any acid, washed with water, and dried over an anhydrous drying agent. The product is then purified by distillation to separate the isomeric dihydrofurans.

Etherification and Esterification Reactions

The hydroxyl group of **5,5-dimethyltetrahydrofuran-3-ol** can also undergo nucleophilic substitution reactions to form ethers and esters, which are common modifications in the synthesis of bioactive molecules.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[6] For a secondary alcohol like **5,5**-**dimethyltetrahydrofuran-3-ol**, the reaction is most efficient when it is converted to the alkoxide and reacted with a primary alkyl halide to minimize competing elimination reactions.[7]
[8] The steric hindrance around the hydroxyl group in this substrate might necessitate harsher reaction conditions or the use of a more reactive alkylating agent.[9][10]

Fischer Esterification

Fischer esterification involves the acid-catalyzed reaction of an alcohol with a carboxylic acid to form an ester.[11] This is an equilibrium process, and to drive the reaction towards the product, either the alcohol or the carboxylic acid is used in excess, or water is removed as it is formed. [11] The reactivity of **5,5-dimethyltetrahydrofuran-3-ol** in Fischer esterification will be influenced by steric hindrance around the hydroxyl group.[12]

Comparative Overview of Etherification and Esterification



Reaction	Key Reactants	Catalyst	Key Considerations
Williamson Ether Synthesis	5,5- dimethyltetrahydrofura n-3-ol (as alkoxide), Primary alkyl halide	Strong base (e.g., NaH)	SN2 mechanism; steric hindrance can reduce reaction rate. [6]
Fischer Esterification	5,5- dimethyltetrahydrofura n-3-ol, Carboxylic acid	Strong acid (e.g., H ₂ SO ₄)	Equilibrium reaction; removal of water or use of excess reagent drives the reaction forward.[11]

Experimental Protocol: Williamson Ether Synthesis of 3-Methoxy-5,5-dimethyltetrahydrofuran

To a suspension of sodium hydride (1.2 eq) in dry tetrahydrofuran (THF) at 0 °C is added a solution of **5,5-dimethyltetrahydrofuran-3-ol** (1.0 eq) in dry THF dropwise. The mixture is stirred at room temperature until hydrogen evolution ceases. Methyl iodide (1.5 eq) is then added, and the reaction is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC). The reaction is carefully quenched with water, and the product is extracted with diethyl ether. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

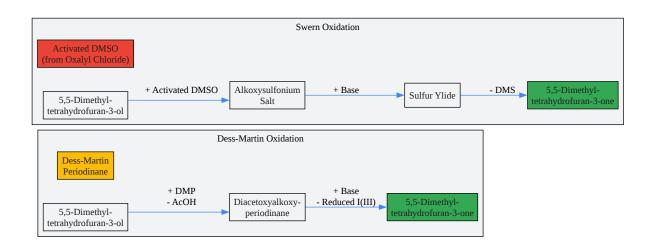
Experimental Protocol: Fischer Esterification to 5,5-Dimethyltetrahydrofuran-3-yl Acetate

A mixture of **5,5-dimethyltetrahydrofuran-3-ol** (1.0 eq), acetic acid (excess, can be used as solvent), and a catalytic amount of concentrated sulfuric acid is heated to reflux for several hours. The reaction progress is monitored by TLC. After cooling, the mixture is poured into water and extracted with diethyl ether. The organic layer is washed with saturated sodium bicarbonate solution until neutral, then with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting ester is purified by distillation or column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanistic pathways for the discussed reactions.

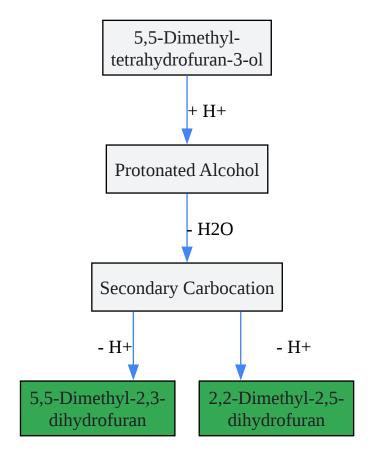




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Caption: General mechanisms for Dess-Martin and Swern oxidations.

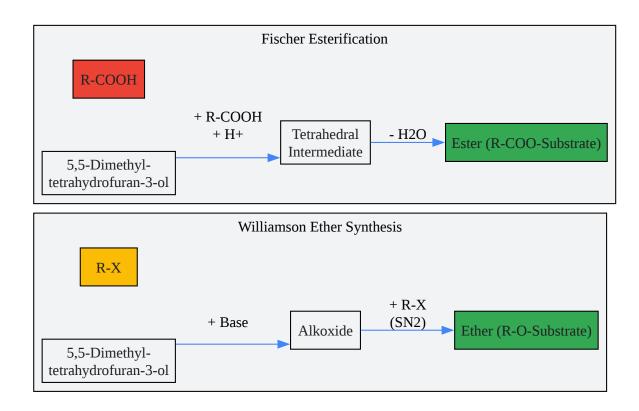




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Caption: Acid-catalyzed E1 dehydration mechanism.





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Caption: General pathways for ether and ester synthesis.

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